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molecular formula C8H8F3N B113375 3-Amino-5-methylbenzotrifluoride CAS No. 96100-12-8

3-Amino-5-methylbenzotrifluoride

Cat. No. B113375
M. Wt: 175.15 g/mol
InChI Key: WYDJMBLMXGCHOL-UHFFFAOYSA-N
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Patent
US04532353

Procedure details

At room temperature, 32.3 gms of crude nitrated product from Example V was added to a mixture of 150 ml MeOH and 30 gms (2.5 eq) of trimethylamine. The dark solution was charged with 1.6 gms of 50% wet 5% Pd/C catalyst and hydrogenated for 48 hours at 60° C. with hydrogen at 4 atms. The final solution was concentrated by distilling about half of the MeOH, diluted with 250 ml H2O and washed 3 times with 100 ml CH2Cl2. All of the organic extractions were combined, dried (Na2SO4), filtered and concentrated to 24 gms of a dark liquid which was Kugelrohr distilled at 95°-110° C./32 mm to 17.6 gms of light yellow colored crystals of 3-methyl-5-amino benzotrifluoride; mp 27°-28° C. (83% yield).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2](Cl)[C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([C:12]([F:15])([F:14])[F:13])[CH:4]=1.CN(C)C.[H][H]>[Pd].CO>[CH3:2][C:3]1[CH:4]=[C:5]([C:12]([F:13])([F:14])[F:15])[CH:6]=[C:7]([NH2:9])[CH:8]=1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)Cl
Name
Quantity
30 g
Type
reactant
Smiles
CN(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The final solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling about half of the MeOH
ADDITION
Type
ADDITION
Details
diluted with 250 ml H2O
WASH
Type
WASH
Details
washed 3 times with 100 ml CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
All of the organic extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 24 gms of a dark liquid which
DISTILLATION
Type
DISTILLATION
Details
distilled at 95°-110° C./32 mm to 17.6 gms of light yellow colored crystals of 3-methyl-5-amino benzotrifluoride

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=C(C1)N)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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